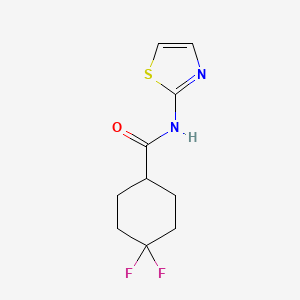
N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as cyclopropyl azide and 4-methoxyphenylacetylene, are reacted under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-cyclopropyl-1-(methylsulfonyl)-3-piperidinecarboxamide
- Indole 2 and 3-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropyl group and the methoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-19-11-6-4-10(5-7-11)17-8-12(15-16-17)13(18)14-9-2-3-9/h4-9H,2-3H2,1H3,(H,14,18) |
InChI Key |
ZZVPFWRPSCHXON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12230437.png)
![2-Methyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12230444.png)
![1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B12230446.png)
![4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B12230451.png)
![4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12230466.png)
![butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12230472.png)
![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12230482.png)
![4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine](/img/structure/B12230493.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B12230499.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12230504.png)
![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B12230512.png)


![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B12230528.png)
